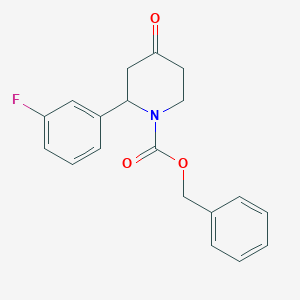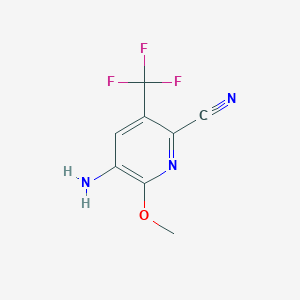
5-Amino-6-methoxy-3-(trifluoromethyl)picolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-6-methoxy-3-(trifluoromethyl)-2-pyridinecarbonitrile is an organic compound with a complex structure that includes a pyridine ring substituted with amino, methoxy, and trifluoromethyl groups, as well as a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-methoxy-3-(trifluoromethyl)-2-pyridinecarbonitrile typically involves multi-step organic reactions One common method starts with the nitration of 2-methoxypyridine, followed by reduction to form the corresponding amino derivative Subsequent introduction of the trifluoromethyl group can be achieved through a nucleophilic substitution reaction using trifluoromethylating agents
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-6-methoxy-3-(trifluoromethyl)-2-pyridinecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-6-methoxy-3-(trifluoromethyl)-2-pyridinecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-6-methoxy-3-(trifluoromethyl)-2-pyridinecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-6-methoxy-2-pyridinecarbonitrile: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
5-Amino-3-(trifluoromethyl)-2-pyridinecarbonitrile: Lacks the methoxy group, which may influence its reactivity and solubility.
6-Methoxy-3-(trifluoromethyl)-2-pyridinecarbonitrile: Lacks the amino group, which may alter its potential for hydrogen bonding and reactivity.
Uniqueness
The presence of the trifluoromethyl group in 5-Amino-6-methoxy-3-(trifluoromethyl)-2-pyridinecarbonitrile imparts unique properties such as increased lipophilicity and metabolic stability. The combination of amino, methoxy, and nitrile groups provides a versatile scaffold for further chemical modifications, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C8H6F3N3O |
|---|---|
Molekulargewicht |
217.15 g/mol |
IUPAC-Name |
5-amino-6-methoxy-3-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6F3N3O/c1-15-7-5(13)2-4(8(9,10)11)6(3-12)14-7/h2H,13H2,1H3 |
InChI-Schlüssel |
OCLBSHNQNQTBOH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=N1)C#N)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester](/img/structure/B13937432.png)
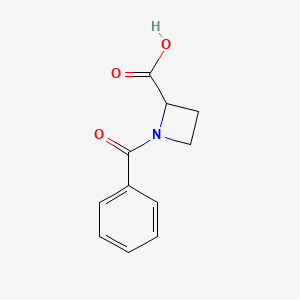
![3-[5-(3-Methyl-piperidin-2-yl)-[1,2,4]oxadiazol-3-yl]-benzonitrile](/img/structure/B13937447.png)
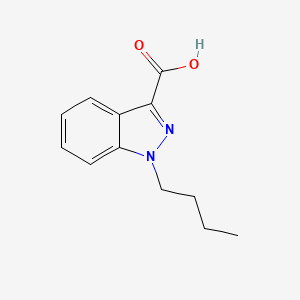

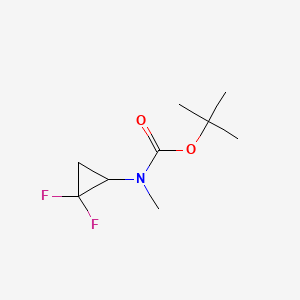
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane](/img/structure/B13937495.png)
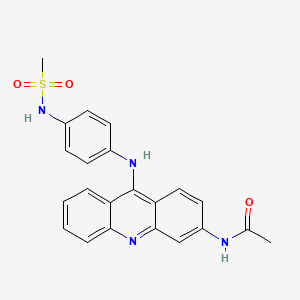
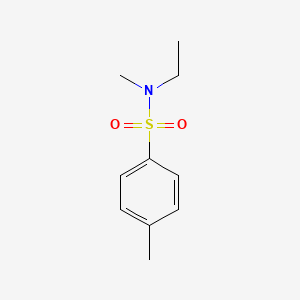
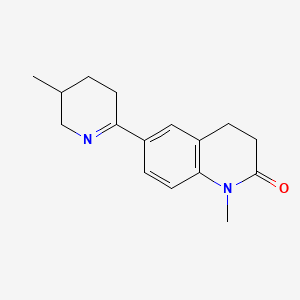
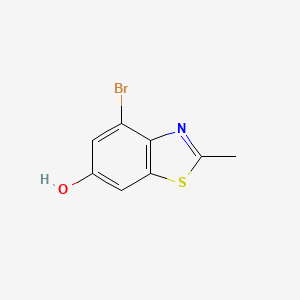
![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13937524.png)
